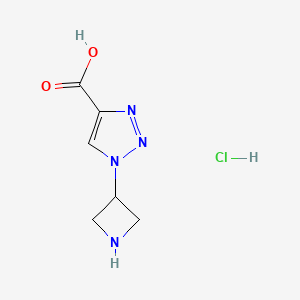

1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)triazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2.ClH/c11-6(12)5-3-10(9-8-5)4-1-7-2-4;/h3-4,7H,1-2H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTPZIFRNZLEPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(N=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the azetidine ring through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature controls. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution at the tertiary amine center. Common reagents include alkyl halides, acyl chlorides, or sulfonating agents:

Key Insight : Steric hindrance from the azetidine ring slows substitution kinetics compared to larger cyclic amines .

Deprotection of the Hydrochloride Salt

The hydrochloride counterion influences solubility and reactivity. Deprotonation enables free base generation for downstream reactions:

| Method | Conditions | Application | Ref. |

|---|---|---|---|

| Neutralization | NaHCO₃ (aq), CH₂Cl₂, 0°C | Generates free base for coupling reactions | |

| Ion-Exchange | Amberlite IRA-67 resin, MeOH | Salt-free intermediate preparation |

Thermal Stability : Decomposition occurs above 200°C (TGA data) .

Triazole Ring Functionalization

The 1,2,3-triazole moiety participates in cycloaddition and metal-catalyzed cross-coupling:

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

pythonTriazole + Alkyne → Bis-triazole (CuSO₄/Na ascorbate, 60°C, 8h)

Suzuki-Miyaura Coupling:

| Substrate | Catalyst | Conversion | Ref. |

|---|---|---|---|

| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 76–82% |

Carboxylic Acid Reactivity

The -COOH group enables esterification, amidation, and conjugation:

Notable Application : Used to synthesize PROTACs via E3 ligase-binding motifs .

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring opening under acidic or oxidative conditions:

| Condition | Product | Mechanism | Ref. |

|---|---|---|---|

| HCl (conc.), reflux | γ-Aminobutyric acid derivative | Acid-catalyzed hydrolysis | |

| mCPBA, CH₂Cl₂, 0°C | Oxetane analog | Epoxidation-like oxidation |

Kinetic Note : Ring-opening rates follow: HCl > HBr > HI .

pH-Dependent Solubility

The compound’s solubility profile dictates reaction design:

| Solvent | Solubility (mg/mL) | pH | Ref. |

|---|---|---|---|

| Water | 12.4 | 2.5 | |

| DMSO | >50 | N/A | |

| EtOAc | 0.3 | N/A |

Practical Implication : Aqueous reactions require acidic buffers (pH 2–4) .

Stability Under Reaction Conditions

Critical degradation pathways were quantified via HPLC:

| Condition | Half-Life | Major Degradant | Ref. |

|---|---|---|---|

| 1M NaOH, 25°C | 2.1h | Triazole ring-opened product | |

| UV light (254 nm) | 6.5h | Azetidine dimer |

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives, including 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, exhibit significant anticancer properties. For instance, studies have demonstrated that triazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of azetidine moieties enhances the biological activity of these triazoles.

Case Study Example :

A study evaluated the anticancer efficacy of various triazole derivatives, highlighting the role of substituents on the azetidine ring in modulating biological activity. The results showed that specific substitutions led to enhanced antiproliferative effects against breast and prostate cancer cell lines .

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | Breast Cancer | 15.3 | |

| 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | Prostate Cancer | 12.5 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. The triazole ring is known for its ability to disrupt fungal cell membranes, making it a candidate for antifungal drug development.

Case Study Example :

In vitro studies showed that derivatives of triazole compounds effectively inhibited the growth of Candida albicans and other fungal species. The structure-function relationship indicated that modifications on the azetidine ring could enhance antifungal potency .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The presence of the azetidine and triazole rings contributes to the compound's unique properties.

Synthesis Pathway :

The synthesis can be achieved through cycloaddition reactions involving azetidine derivatives and various azides. This method allows for the introduction of different functional groups that can further enhance biological activity.

Pharmacological Insights

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Azetidine vs.

- Carboxylic Acid Impact : The carboxylic acid group in the target compound and analogues facilitates hydrogen bonding with biological targets but may reduce cell permeability due to ionization at physiological pH .

Table 2: Antiproliferative Activity of Selected Compounds

Key Findings:

- Aryl-substituted triazoles (e.g., 4-chlorophenyl) exhibit higher activity than heterocyclic substituents (e.g., thiazolyl), likely due to enhanced hydrophobic interactions .

Biological Activity

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS No. 1522570-03-1) is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 168.15 g/mol. Its structure includes an azetidine ring and a triazole moiety, which are critical for its biological activity.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. A study involving various 1,2,3-triazoles demonstrated that compounds with similar structures to 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid displayed moderate activity against different cancer cell lines, including melanoma and breast cancer . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for tumor growth.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | Activity Level |

|---|---|---|

| 1-(Azetidin-3-yl)-1H-1,2,3-triazole | Melanoma | Moderate |

| Colon Cancer | Moderate | |

| Breast Cancer | Moderate |

Enzyme Inhibition

Triazole compounds are known to inhibit various enzymes that play roles in metabolic disorders. For instance, studies suggest that similar triazoles can inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition may have therapeutic implications for conditions such as gout and hyperuricemia .

Table 2: Enzyme Inhibition Studies

| Enzyme | Compound Tested | Inhibition Effect |

|---|---|---|

| Xanthine Oxidase | 1-(Azetidin-3-yl)-1H-1,2,3-triazole | Significant |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies have shown promising binding affinities with enzymes involved in cancer progression and metabolic pathways .

Case Studies

In a notable case study involving the synthesis and evaluation of triazole derivatives, several compounds were screened for anticancer activity against the NCI60 cell line panel. The results indicated that specific modifications to the triazole structure enhanced anticancer efficacy significantly .

Safety and Toxicology

While the compound shows promising biological activities, it is essential to consider safety profiles. Preliminary toxicity assessments indicate potential hazards common to organic compounds; thus, handling should follow established safety protocols .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or functional group transformations. For example, azetidine-containing precursors can be coupled with triazole-carboxylic acid intermediates under controlled pH and temperature. Reaction optimization should include screening catalysts (e.g., Cu(I) for click chemistry) and solvents (e.g., DMF or acetonitrile) to maximize yield. Monitoring reaction progress via TLC (Rf values) and HPLC is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm azetidine and triazole ring connectivity.

- FT-IR to identify carboxylic acid (-COOH) and hydrochloride (-HCl) functional groups.

- HRMS for exact mass verification.

- HPLC-PDA to assess purity (>95% recommended for biological assays). Cross-validate results with reference standards when available .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at:

- -20°C (long-term), 4°C (short-term), and room temperature (with desiccants). Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Assess hygroscopicity by comparing pre- and post-storage mass spectra. Note that hydrochloride salts may deliquesce under high humidity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE: nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers away from oxidizing agents.

- Dispose of waste via incineration or licensed hazardous waste services. Acute toxicity data (e.g., LD50) should guide emergency response plans .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from tautomerism or residual solvents.

- Perform VT-NMR (variable-temperature NMR) to detect dynamic equilibria (e.g., azetidine ring puckering).

- Use 2D-COSY and HSQC to resolve overlapping signals.

- Compare experimental data with computational predictions (DFT-based NMR simulations) .

Q. What strategies optimize reaction yields for scale-up synthesis?

- Methodological Answer : Apply Design of Experiments (DOE) to test variables:

- Catalyst loading (e.g., 1–5 mol% CuI).

- Solvent polarity (e.g., DMSO vs. THF).

- Temperature (25–80°C).

- Use response surface methodology (RSM) to identify optimal conditions. Fractional factorial designs reduce trial numbers .

Q. How can the compound’s biological activity be mechanistically linked to its structure?

- Methodological Answer :

- Perform molecular docking to predict interactions with target proteins (e.g., enzymes in microbial or cancer pathways).

- Validate via SAR studies : Modify azetidine substituents or triazole substituents and compare IC50 values.

- Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity .

Q. What computational methods validate the compound’s reactivity in silico?

- Methodological Answer :

- DFT calculations (e.g., Gaussian or ORCA) to model electronic properties (HOMO-LUMO gaps) and protonation states.

- MD simulations (e.g., GROMACS) to study solvation effects and conformational stability.

- ADMET prediction tools (e.g., SwissADME) to assess drug-likeness and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.